molecular formula C9H11F2NO3S B13516802 2-Difluoromethoxy-5-ethylbenzenesulfonamide

2-Difluoromethoxy-5-ethylbenzenesulfonamide

Cat. No.: B13516802
M. Wt: 251.25 g/mol
InChI Key: JPDPGYHPNOJIKX-UHFFFAOYSA-N
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Description

2-Difluoromethoxy-5-ethylbenzenesulfonamide is an organic compound characterized by the presence of a difluoromethoxy group, an ethyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Difluoromethoxy-5-ethylbenzenesulfonamide typically involves the following steps:

    Nitration: The benzene ring is nitrated to introduce nitro groups, which can be further modified.

    Reduction: The nitro groups are reduced to amines.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst for reduction reactions.

    Nucleophiles: Sodium methoxide (NaOCH3) or other alkoxides for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-Difluoromethoxy-5-ethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-5-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Uniqueness: 2-Difluoromethoxy-5-ethylbenzenesulfonamide is unique due to the presence of both the difluoromethoxy and ethyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11F2NO3S

Molecular Weight

251.25 g/mol

IUPAC Name

2-(difluoromethoxy)-5-ethylbenzenesulfonamide

InChI

InChI=1S/C9H11F2NO3S/c1-2-6-3-4-7(15-9(10)11)8(5-6)16(12,13)14/h3-5,9H,2H2,1H3,(H2,12,13,14)

InChI Key

JPDPGYHPNOJIKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC(F)F)S(=O)(=O)N

Origin of Product

United States

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